MB-7133
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Overview
Description
MB 7133, also known as MB-07133, is a small molecule drug that acts as an inhibitor of DNA synthesis. It is primarily investigated for its potential use in treating hepatocellular carcinoma, a type of liver cancer. The compound is a prodrug of cytarabine monophosphate, designed to target liver cells specifically and convert into its active form, cytarabine triphosphate, within the liver tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
MB 7133 is synthesized through a series of chemical reactions involving the formation of a prodrug The synthesis involves the coupling of cytarabine with a phosphoramidate moiety to form cytarabine monophosphateThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and phosphorylation reactions .
Industrial Production Methods
Industrial production of MB 7133 involves large-scale synthesis using high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quality control. The process ensures the production of high-purity MB 7133 suitable for clinical use. The compound is stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
MB 7133 undergoes several types of chemical reactions, including:
Oxidation: The prodrug is oxidized in the liver to produce cytarabine monophosphate.
Reduction: The reduction of the phosphoramidate moiety to release the active drug.
Substitution: The introduction of the pyridinyl group through a substitution reaction.
Common Reagents and Conditions
Oxidizing Agents: Used to convert the prodrug into its active form.
Reducing Agents: Facilitate the reduction of the phosphoramidate moiety.
Catalysts: Organic catalysts are used to enhance the reaction rates.
Solvents: Organic solvents such as methanol and ammonium formate are commonly used.
Major Products Formed
The major product formed from these reactions is cytarabine triphosphate, the active form of the drug that inhibits DNA synthesis in liver tumor cells .
Scientific Research Applications
MB 7133 has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and liver-targeted drug delivery.
Biology: Investigated for its effects on DNA synthesis and cell proliferation in liver cells.
Medicine: Primarily researched for its potential to treat hepatocellular carcinoma by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in pharmacological studies
Mechanism of Action
MB 7133 exerts its effects through a novel mechanism involving the HepDirect technology. The prodrug is specifically targeted to the liver, where it is rapidly cleaved to produce cytarabine monophosphate. This bypasses the rate-limiting enzyme in the liver and allows for the rapid conversion to cytarabine triphosphate. The active form inhibits DNA polymerase, leading to the inhibition of DNA synthesis and induction of apoptosis in liver tumor cells .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: A nucleoside analog used to treat leukemia but less effective against liver cancer.
Gemcitabine: Another nucleoside analog with a similar mechanism but different targeting properties.
Fludarabine: Used in the treatment of hematological malignancies with a different activation pathway
Uniqueness of MB 7133
MB 7133 is unique due to its liver-targeting properties and the use of HepDirect technology. This allows for the selective activation of the prodrug in liver cells, reducing systemic toxicity and enhancing the therapeutic efficacy against hepatocellular carcinoma .
Properties
CAS No. |
685111-92-6 |
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Molecular Formula |
C17H21N4O8P |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H21N4O8P/c18-13-3-7-21(17(24)20-13)16-15(23)14(22)12(28-16)9-27-30(25)26-8-4-11(29-30)10-1-5-19-6-2-10/h1-3,5-7,11-12,14-16,22-23H,4,8-9H2,(H2,18,20,24)/t11-,12+,14+,15-,16+,30-/m0/s1 |
InChI Key |
HOAHIHGOMCBTFW-XCJSNOFESA-N |
SMILES |
C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O |
Isomeric SMILES |
C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O |
Canonical SMILES |
C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-07133; MB 07133; MB07133. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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